(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3Z)-3-[(3-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-6-4-7-17(12-16)15-26-21-11-3-2-10-20(21)23(27)22(30(26,28)29)14-25-19-9-5-8-18(24)13-19/h2-14,25H,15H2,1H3/b22-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHJOCWMEUDNDD-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC(=CC=C4)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinones, which have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of benzothiazinone derivatives typically involves multi-component reactions that yield compounds with varied functional groups. The compound can be synthesized through a reaction involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide as a precursor. This framework allows for the introduction of various substituents that can enhance biological activity.
Table 1: Summary of Synthetic Pathways
| Synthetic Route | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|
| Multi-component reaction with aldehydes and nitriles | Ammonium acetate | 17% | Resulted in triethylammonium salts |
| Reaction with active methylene compounds | Ethyl cyanoacetate | Varies | Dependent on reaction conditions |
Antimicrobial Activity
Research has indicated that benzothiazinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate higher activity against various bacterial strains compared to standard antibiotics. The presence of the (3-chlorophenyl) group in this compound may enhance its lipophilicity and membrane permeability, contributing to its effectiveness against pathogens.
Anti-inflammatory Properties
Benzothiazinones are recognized for their anti-inflammatory activities. The compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.
Anticancer Potential
The anticancer activity of benzothiazinones has been extensively studied. The compound's structural features may allow it to interact with cellular targets involved in cancer progression. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and the activation of caspase pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease processes.
- Receptor Modulation : It could interact with various receptors involved in inflammatory responses or cancer signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of benzothiazinone derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related benzothiazinone exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus.
- Anti-inflammatory Effects : In vivo models showed that another derivative reduced inflammation markers significantly compared to control groups.
- Anticancer Activity : Research published in Frontiers in Chemistry reported that certain benzothiazinones inhibited growth in human cancer cell lines by inducing apoptosis via mitochondrial pathways.
Preparation Methods
Cyclization via Thiourea Intermediates
The benzothiazinone core is synthesized through cyclization reactions. A modified thiourea pathway (Figure 1) involves:
- Activation of carboxylic acid : 2-Chloro-3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Reaction with thiourea derivatives : The acid chloride reacts with N,N-dialkylthioureas to form the thiazinone ring. This method avoids toxic reagents like carbon disulfide, achieving yields up to 75%.
Example :
Alternative Route via β-Aroylacrylic Acids
β-Aroylacrylic acids react with 2-aminothiophenol in acetone under reflux to form the benzothiazinone skeleton (Figure 2).
Optimization :
Introduction of the 3-Methylbenzyl Group
N-Alkylation
The nitrogen atom at position 1 of the benzothiazinone core is alkylated using 3-methylbenzyl chloride (Figure 3):
- Base-mediated reaction : Potassium carbonate (K₂CO₃) in DMF facilitates alkylation.
- Selectivity : Steric hindrance from the 3-methyl group requires elevated temperatures (80–100°C).
Data Table 1 : Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Methylbenzyl chloride | K₂CO₃ | DMF | 80 | 65 | |
| 3-Methylbenzyl bromide | Cs₂CO₃ | DMSO | 100 | 71 |
Formation of the (3-Chlorophenyl)amino Methylene Substituent
Condensation with 3-Chloroaniline
The exocyclic double bond is introduced via Knoevenagel condensation (Figure 4):
- Reagents : 3-Chloroaniline and paraformaldehyde in acetic acid.
- Mechanism : The reaction proceeds through imine formation, followed by dehydration.
Optimization :
Stereochemical Control
The Z-configuration is favored due to:
- Thermodynamic control : Prolonged reaction times (>12 hours) promote the Z-isomer.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
Oxidation to Sulfone
Oxidation of Thioether Intermediate
The 2,2-dioxide moiety is introduced via oxidation of a thioether precursor:
- Oxidizing agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).
- Conditions : Room temperature, 24 hours.
Data Table 2 : Oxidation Efficiency
| Oxidizing Agent | Equivalents | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 3.0 | MeOH | 89 | |
| m-CPBA | 2.5 | CH₂Cl₂ | 92 |
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration and planarity of the benzothiazinone core.
Comparative Analysis of Synthetic Routes
Data Table 3 : Method Comparison
Industrial Applicability
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?
The compound is synthesized via condensation reactions using triethyl orthoformate and substituted amines under thermal conditions. A typical protocol involves heating benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives with triethyl orthoformate (1.3 equiv.) and 3-chloroaniline in ethanol at 130°C for 2 hours. Purification via silica gel chromatography yields the target compound. Key parameters include stoichiometric control of the amine and solvent selection to minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this benzothiazinone derivative?
Structural validation relies on 1H NMR (to confirm proton environments, e.g., methylene and aromatic protons) and 13C NMR (to identify carbonyl and sulfone carbons). X-ray crystallography is indispensable for resolving the Z-configuration at the 3-position and the overall molecular geometry, as demonstrated in related halogenated benzothiazines .
Q. How is the Z-configuration of the exocyclic double bond experimentally confirmed?
The Z-configuration is determined through NOESY NMR, which detects spatial proximity between the 3-chlorophenyl group and the benzothiazinone core. Crystallographic data further corroborates this geometry by revealing dihedral angles (<10°) between the substituents .
Advanced Research Questions
Q. How can researchers address low reaction yields (<40%) observed during the synthesis of analogous benzothiazinone derivatives?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalytic additives : Triethylamine (TEA) enhances imine formation by scavenging HCl byproducts.
- Purification refinement : Gradient elution in column chromatography (e.g., hexane/EtOAc 8:1 to 1:1) improves separation of stereoisomers .
Q. What experimental approaches resolve contradictions in stereochemical outcomes between different synthetic routes for Z-configured benzothiazinones?
Contradictions arise from kinetic vs thermodynamic control. Strategies include:
- Time-resolved NMR : Monitors isomerization during reactions.
- DFT calculations : Predicts relative stability of Z/E isomers.
- Inert-atmosphere synthesis : Prevents oxidative side reactions that alter stereochemistry .
Q. How do halogen substituents at the 3-position influence crystallographic packing and intermolecular interactions?
Chlorine substituents induce C–Cl···π interactions and hydrogen bonding (N–H···O), as seen in crystal structures of 3-chloro derivatives. Hirshfeld surface analysis reveals stronger halogen-mediated lattice stabilization compared to brominated analogs, impacting solubility and solid-state reactivity .
Q. What are the limitations of current synthetic protocols in reproducing stereochemical purity?
Key limitations include:
- Thermal degradation : Prolonged heating at 130°C may cause racemization.
- Ambient isomerization : Z/E interconversion in solution phase, detectable via variable-temperature NMR. Mitigation involves shorter reaction times and low-temperature crystallization .
Methodological Considerations
- Contradiction Analysis : Conflicting NMR and crystallographic data (e.g., unexpected NOE signals) should prompt re-evaluation of reaction conditions (e.g., trace metal catalysts) .
- Data Validation : Cross-validate spectral data with computational models (e.g., ChemDraw NMR prediction) to rule out solvent artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
